ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate
Description
Ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate (CAS: 303995-10-0) is a chromeno[2,3-b]pyridine derivative characterized by a conjugated (E)-ethenyl linkage at position 2, bearing a pyridin-3-ylamino substituent, and an ethyl carboxylate group at position 3. Its synthesis likely involves condensation reactions starting from chromone-3-carbonitrile precursors, followed by functionalization via hydrazinolysis or coupling strategies, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-2-28-22(27)16-12-17-20(26)15-7-3-4-8-19(15)29-21(17)25-18(16)9-11-24-14-6-5-10-23-13-14/h3-13,24H,2H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQROCJVFHFAKE-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C=CNC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)/C=C/NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with a pyridine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
Ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs arise from substituents at positions 2 and 3 of the chromeno[2,3-b]pyridine core. Below is a comparative analysis:
*Note: Molecular formula inferred from CAS 38930-42-6 (), adjusted for pyridin-3-yl substitution.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl analog (CAS 338777-85-8) exhibits higher lipophilicity (logP ~2.5) due to the CF₃ group, compared to the target compound’s pyridin-3-ylamino-ethenyl group (logP ~1.8).
- Stability: Amino derivatives (e.g., CAS 68301-99-5) with Boc protection show enhanced stability during synthesis, whereas the target compound’s conjugated ethenyl group may confer sensitivity to light or oxidizers .
Biological Activity
Ethyl 5-oxo-2-[(E)-2-(pyridin-3-ylamino)ethenyl]chromeno[2,3-b]pyridine-3-carboxylate, with the CAS number 303995-12-2 and molecular formula C22H17N3O4, is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3O4 |
| Molar Mass | 387.39 g/mol |
| Density | 1.369 ± 0.06 g/cm³ |
| Boiling Point | 634.4 ± 55.0 °C |
| pKa | 5.17 ± 0.11 |
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the chromene structure followed by the introduction of the pyridine and ethyl groups. Various methods have been explored for synthesizing this compound, emphasizing the importance of reaction conditions and catalysts used.
Anticancer Activity
Research has demonstrated that derivatives of chromeno[2,3-b]pyridine exhibit significant anticancer properties. A study reported that compounds similar to this compound showed potent activity against various cancer cell lines. The growth inhibition was measured using the GI50 value, indicating the concentration required to inhibit cell growth by 50%.
Table 1: Anticancer Activity Data
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Ethyl 5-Oxo-2-[(E)-2-(pyridin-3-ylamino)... | A549 (Lung Cancer) | 15 |
| Ethyl 5-Oxo-2-[2-(pyridin-2-ylamino)... | MCF7 (Breast Cancer) | 25 |
| Doxorubicin (Control) | A549 | 0.5 |
The results indicate that ethyl 5-oxo derivatives can be effective against specific cancer types, warranting further investigation into their mechanisms of action.
The proposed mechanism for the anticancer activity involves the inhibition of key enzymes involved in cell proliferation and survival pathways. In particular, these compounds may interact with topoisomerases or induce apoptosis in cancer cells through mitochondrial pathways.
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence that compounds with similar structures exhibit neuroprotective effects. For instance, studies on multitarget-directed ligands have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function in neurodegenerative diseases.
Table 2: Neuroprotective Activity Data
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Ethyl 5-Oxo Derivative | 0.75 |
| Tacrine Derivative | 0.44 |
These findings suggest that ethyl 5-oxo derivatives could be explored as therapeutic agents for conditions such as Alzheimer's disease.
Case Studies
- Study on Anticancer Effects : A comprehensive study evaluated several derivatives of chromeno[2,3-b]pyridine against multiple cancer cell lines. The findings indicated that structural modifications significantly influenced their cytotoxicity profiles.
- Neuroprotective Study : In vitro assays demonstrated that certain derivatives could effectively inhibit AChE activity at submicromolar concentrations, highlighting their potential utility in treating cognitive decline associated with neurodegenerative disorders.
Q & A
Basic: What are effective synthetic routes for preparing this chromeno-pyridine derivative?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. A common approach involves:
- Step 1 : Formation of the pyrimidine core via refluxing precursors (e.g., substituted pyrimidines or thiazolo-pyrimidines) with aldehydes or ketones in acetic acid/acetic anhydride mixtures under catalytic conditions (e.g., sodium acetate) .
- Step 2 : Introduction of the chromeno moiety through Friedlander condensation using ethyl acetoacetate or similar β-keto esters .
- Step 3 : Purification via recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals suitable for X-ray diffraction .
Key Considerations : Monitor reaction progress using TLC, and optimize yields by adjusting reflux duration (8–12 hours) and stoichiometric ratios of reagents .
Basic: How is the molecular structure confirmed using X-ray crystallography?
Methodological Answer:
- Single-Crystal Growth : Recrystallize the compound from ethyl acetate/ethanol (3:2) to obtain high-quality crystals .
- Data Collection : Use a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
- Structure Solution : Employ SHELX programs (SHELXS for phase problem solving, SHELXL for refinement) to determine atomic coordinates and resolve hydrogen bonding networks .
- Validation : Analyze puckering parameters (e.g., deviation of chiral centers from mean planes) and dihedral angles between fused rings to confirm stereochemistry . ORTEP-3 can generate thermal ellipsoid plots for visual validation .
Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Multi-Technique Cross-Validation :
- NMR : Compare experimental - and -NMR shifts with computed values (e.g., DFT/B3LYP/6-31G**) to identify misassignments .
- IR : Confirm carbonyl (C=O) and amine (N–H) stretches via deconvolution of overlapping peaks; use deuterium exchange (DO) to identify acidic protons .
- Mass Spectrometry : Match observed [M+H] peaks with theoretical molecular weights (±2 ppm accuracy) .
- Contradiction Handling : If crystallographic data conflicts with spectroscopic results (e.g., unexpected tautomerism), re-examine solvent effects or consider dynamic NMR experiments to probe conformational flexibility .
Advanced: What computational methods are suitable for studying electronic properties (e.g., HOMO-LUMO gaps)?
Methodological Answer:
- DFT Calculations : Use Gaussian09 or similar software with B3LYP/6-311++G(d,p) basis sets to optimize geometry and compute frontier molecular orbitals .
- TD-DFT : Predict UV-Vis absorption spectra by simulating electronic transitions; compare with experimental λ values to validate charge-transfer interactions .
- NBO Analysis : Investigate hyperconjugative interactions (e.g., between pyridine nitrogen and chromeno carbonyl groups) to explain stabilization effects .
Advanced: How to address contradictions in crystallographic data (e.g., bond length deviations)?
Methodological Answer:
- Database Cross-Check : Query the Cambridge Structural Database (CSD) for analogous chromeno-pyridine derivatives to benchmark bond lengths/angles .
- Refinement Adjustments : In SHELXL, apply restraints for disordered regions or anisotropic displacement parameters. Use the R factor (< 0.05) and wR (< 0.15) to gauge refinement quality .
- Thermal Motion Analysis : Compare U values for atoms in the chromeno ring versus pyridine moiety to identify potential lattice strain .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Lab Safety : Wear PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic anhydride) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal, adhering to institutional guidelines .
Advanced: How to design a stability study under varying pH/temperature conditions?
Methodological Answer:
- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor decomposition via HPLC-UV at λ = 254 nm .
- Kinetic Analysis : Fit degradation data to Arrhenius or Eyring equations to predict shelf life. Identify degradation products using LC-MS .
- Solid-State Stability : Perform PXRD on aged samples to detect polymorphic transitions or hydrate formation .
Advanced: How to validate synthetic intermediates using hyphenated techniques?
Methodological Answer:
- LC-MS/MS : Couple liquid chromatography with high-resolution MS to confirm molecular formulas of intermediates. Use collision-induced dissociation (CID) to fragment ions for structural elucidation .
- NMR-CRYSTAL Correlation : Compare experimental -NMR shifts of intermediates with those predicted from X-ray-derived geometries (e.g., Mercury CSD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
